molecular formula C12H15N3O2 B6314485 (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1823258-67-8

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B6314485
CAS No.: 1823258-67-8
M. Wt: 233.27 g/mol
InChI Key: SORHLXKACMQAQK-UHFFFAOYSA-N
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Description

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a chemical compound with a pyridine ring substituted with a cyano group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the reaction of 5-cyano-4-methyl-2-pyridylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

The tert-butyl ester group in (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it unique compared to its methyl and ethyl ester counterparts .

Properties

IUPAC Name

tert-butyl N-(5-cyano-4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-5-10(14-7-9(8)6-13)15-11(16)17-12(2,3)4/h5,7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORHLXKACMQAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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